molecular formula C17H16FN3O4 B3862127 N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide

N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3862127
M. Wt: 345.32 g/mol
InChI Key: XVSNLEJMVIIYRZ-VXLYETTFSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide, commonly known as "DFH-4," is a chemical compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic properties. DFH-4 is a hydrazone derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychoactive compound that has been studied for its hallucinogenic effects. However, DFH-4 itself is not a psychoactive substance and has been investigated for its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of DFH-4 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. DFH-4 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the cytotoxic effects of DFH-4.
Biochemical and Physiological Effects:
DFH-4 has been shown to have a variety of effects on biochemical and physiological processes. In addition to its cytotoxic effects on cancer cells, DFH-4 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property may make DFH-4 useful in the treatment of certain neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DFH-4 in lab experiments is its potent cytotoxic effects against cancer cells. This property makes it a useful tool for studying the mechanisms of cancer cell death and for testing the efficacy of other potential anticancer agents. However, one limitation of using DFH-4 is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several potential future directions for research on DFH-4. One area of interest is the development of more efficient synthesis methods for DFH-4, which could make it more accessible for use in lab experiments and potential clinical applications. Another area of interest is the investigation of the potential use of DFH-4 in combination with other anticancer agents, which could enhance its cytotoxic effects and improve its overall efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of DFH-4, which could lead to the identification of new therapeutic applications for this compound.

Scientific Research Applications

DFH-4 has been investigated for its potential as an anticancer agent. In vitro studies have shown that DFH-4 exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. DFH-4 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for a potential anticancer agent.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-N'-[(E)-(2-fluorophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-24-12-7-8-15(25-2)14(9-12)20-16(22)17(23)21-19-10-11-5-3-4-6-13(11)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSNLEJMVIIYRZ-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide
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N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide
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N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide

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